molecular formula C9H17NS B2444717 9-Thia-2-azaspiro[5.5]undecane CAS No. 86697-02-1

9-Thia-2-azaspiro[5.5]undecane

Cat. No.: B2444717
CAS No.: 86697-02-1
M. Wt: 171.3
InChI Key: MMWNPSSAXCDZSK-UHFFFAOYSA-N
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Description

9-Thia-2-azaspiro[5.5]undecane: is a bicyclic compound characterized by a sulfur-containing, nitrogen-bridged spirocyclic secondary amine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Thia-2-azaspiro[5.5]undecane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . The reaction conditions often involve the use of catalysts such as Grubbs catalyst for olefin metathesis .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the complexity of the chemical synthesis of spirocyclic structures suggests that industrial production would likely involve multi-step synthesis processes with careful optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 9-Thia-2-azaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen and sulfur atoms can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines and thiols.

    Substitution: Various substituted spirocyclic derivatives.

Scientific Research Applications

9-Thia-2-azaspiro[5

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial and antituberculosis properties.

    Medicine: Explored as a potential drug candidate, particularly as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis.

Mechanism of Action

The mechanism of action of 9-Thia-2-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, it disrupts the function of this essential transporter protein, thereby inhibiting the growth and survival of the bacteria . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its activity .

Comparison with Similar Compounds

  • 1-Oxa-9-azaspiro[5.5]undecane
  • 1,3-Dioxane-1,3-dithiane spiranes
  • Bis(1,3-oxathiane) spiranes

Comparison: 9-Thia-2-azaspiro[5.5]undecane is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds that may contain only oxygen or different heteroatoms . The sulfur atom, in particular, contributes to the compound’s ability to undergo oxidation and substitution reactions, making it a versatile building block for various applications .

Properties

IUPAC Name

9-thia-2-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS/c1-2-9(8-10-5-1)3-6-11-7-4-9/h10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWNPSSAXCDZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCSCC2)CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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